Spiro[4.5]deca-6,9-dien-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
spiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C10H12O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
VSNNEKVBNNZXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Mechanistic Elucidations and Theoretical Investigations
Detailed Reaction Mechanism Analyses
The synthesis of the spiro[4.5]deca-6,9-dien-8-one framework is often achieved through dearomatization reactions, where a planar aromatic starting material is converted into a three-dimensional spirocyclic structure. researchgate.net The specific mechanisms can involve radical intermediates, cationic rearrangements, or nucleophilic additions.
Radical-mediated dearomatization strategies provide a powerful method for constructing complex spirocyclic frameworks from readily available aromatic compounds. researchgate.net Visible-light photocatalysis has emerged as a sustainable and versatile tool for initiating these radical-mediated dearomatization processes. researchgate.net
A common strategy involves the intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds with alkynes. acs.org This process is often initiated by a photocatalyst, such as fac-Ir(ppy)₃, under visible light irradiation. researchgate.netacs.org The reaction proceeds via a 5-exo-dig radical cyclization under mild conditions. acs.org The general mechanism begins with the photocatalyst absorbing light and reaching an excited state. This excited catalyst then reduces the 2-bromo-1,3-dicarbonyl compound, generating a key radical intermediate. This intermediate undergoes a cascade of reactions, including cyclization onto the alkyne and subsequent dearomatization, to yield the this compound scaffold. acs.orgacs.org These photocatalytic methods are efficient and can be suitable for large-scale synthesis, with reactions proceeding smoothly even at low catalyst loadings. acs.orgacs.org
Another pathway involves the generation of an acyl radical, which can be formed via the oxidation of triphenylphosphine (B44618) and subsequent C–O bond cleavage. researchgate.net This is followed by a 6-exo-trig cyclization and a single-electron transfer (SET)/protonation sequence to generate the spirocyclic products. researchgate.netresearchgate.net
Table 1: Example of a Radical-Mediated Dearomative Cyclization Reaction
| Reactants | Catalyst/Conditions | Key Mechanism Step | Product Type |
|---|---|---|---|
| 2-Bromo-1,3-dicarbonyl compound + Alkyne | Visible Light, Photocatalyst (e.g., fac-Ir(ppy)₃) | 5-exo-dig radical cyclization | Spiro[4.5]deca-1,6,9-trien-8-ones |
The rearrangement of carbocations derived from spiro[4.5]decanedienone systems has been a subject of detailed theoretical investigation. Specifically, the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, an analogue of the core structure, has been studied to understand the competitive nature of ring-expanding rearrangements. rsc.org These investigations are crucial for predicting product distributions and understanding reaction outcomes in acid-catalyzed environments.
Computational studies have been employed to investigate the energetics of the ring-expanding rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, which can proceed through either a 1,2-shift of a carbon atom or a 1,2-shift of the oxygen atom. rsc.org Molecular orbital calculations at various levels of theory, including semiempirical (AM1), ab initio (HF/6-31G), and density functional theory (B3LYP/6-31G), consistently show that the rearrangement involving a 1,2-carbon shift is thermodynamically favored over the alternative 1,2-oxygen shift. rsc.org This preference is significant as it dictates the final rearranged chemical structure. The results suggest that the kinetic barrier for the carbon migration is also likely lower than that for the oxygen migration. rsc.org
The energetic profiles of the rearrangement pathways provide quantitative insight into the preference for carbon migration. rsc.org Calculations have determined the relative energies of the starting spiro cation, the transition states for both carbon and oxygen migration, and the resulting rearranged cations. rsc.org
Table 2: Calculated Relative Energies (kcal/mol) for the Rearrangement of the 1-Oxaspiro[4.5]deca-6,9-dien-8-ylium Ion
| Species | AM1 | HF/6-31G * | B3LYP/6-31G * |
|---|---|---|---|
| Initial Cation | 0.0 | 0.0 | 0.0 |
| Transition State (1,2-C shift) | +21.9 | +16.0 | +10.0 |
| Rearranged Cation (via C-shift) | -11.6 | -20.2 | -21.0 |
| Transition State (1,2-O shift) | +44.6 | +46.8 | +36.0 |
| Rearranged Cation (via O-shift) | +16.4 | +10.1 | +7.2 |
Data sourced from a computational study on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. rsc.org
As shown in the table, the transition state for the 1,2-carbon shift is significantly lower in energy than that for the 1,2-oxygen shift across all computational methods. rsc.org Furthermore, the product resulting from the carbon shift is substantially more stable than both the initial cation and the product from the oxygen shift. rsc.org
The synthesis of spiro[4.5]deca-6,9-dien-8-ones can also be achieved through annulation reactions initiated by nucleophilic conjugate addition. A prominent example is the reaction of para-quinone methides (p-QMs) with various partners. acs.orgrsc.org These reactions often utilize the 1,6-conjugate addition capability of p-QMs to trigger a subsequent cyclization event. acs.org
One such approach is the [3+2] annulation between p-QMs and vinylcyclopropanes, catalyzed by a cooperative palladium and phosphine-thiourea system. acs.org This method effectively synthesizes spiro[4.5]deca-6,9-diene-8-ones with high yields and diastereoselectivities. acs.org Another powerful strategy is the palladium-catalyzed asymmetric decarboxylative [3+2] cyclization of vinyl methylene (B1212753) cyclic carbonates with p-QMs. rsc.org This reaction proceeds at room temperature and constructs the this compound core containing challenging vicinal quaternary carbon centers with high diastereo- and enantioselectivity. rsc.org The mechanism involves the formation of a zwitterionic intermediate that initiates the cyclization cascade.
Cationic Rearrangements of Spiro[4.5]deca-6,9-dien-8-ylium Ions
Advanced Computational Chemistry and Molecular Modeling
Advanced computational chemistry and molecular modeling are indispensable tools for elucidating the complex mechanisms associated with this compound. Theoretical investigations, primarily using Density Functional Theory (DFT) and ab initio methods, have provided deep insights into reaction pathways that are difficult to probe experimentally. rsc.org
For instance, molecular orbital calculations have been used to map the potential energy surfaces for cationic rearrangements, successfully identifying the geometries and charge distributions of transition states and intermediates. rsc.org These studies have been instrumental in explaining the thermodynamic and kinetic preferences for specific rearrangement pathways, such as the favored 1,2-carbon shift over the 1,2-oxygen shift in spiro[4.5]deca-6,9-dien-8-ylium ions. rsc.org
Computational models are also applied to understand the stereoselectivity of reactions, such as the Lewis acid-catalyzed cyclizations that produce spiro compounds. researchgate.net By modeling the interactions between substrates, catalysts, and intermediates, researchers can predict and rationalize the stereochemical outcomes of complex annulation reactions, guiding the development of new synthetic methods. rsc.orgresearchgate.net
Application of Molecular Orbital Calculations (Ab Initio, Density Functional Theory, Semiempirical Methods)
Molecular orbital (MO) calculations have been instrumental in elucidating the energetics and reaction pathways involving this compound frameworks. A notable application is the investigation of the ring-expanding rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. rsc.org To understand the thermodynamics and kinetics of this rearrangement, which involves a 1,2-shift of either a carbon or an oxygen atom, various levels of theory have been applied. rsc.org These include the semiempirical AM1 method, ab initio Hartree-Fock (HF) calculations with different basis sets (HF/z, HF/6-31G), and Møller-Plesset perturbation theory (MP2/6-31G). rsc.org
Density Functional Theory (DFT), specifically using the B3LYP functional with the 6-31G* basis set, has also been employed to study these systems. rsc.org DFT calculations have proven particularly valuable in rationalizing the mechanisms of complex reactions. For instance, in the synthesis of stereoisomers of spirooliganin, which contains a 1-oxathis compound moiety, DFT calculations at the ωB97X-D/def2-QZVPP//ωB97X-D/def2-TZVP level of theory were used to investigate an unusual trans-selective photochemical Diels-Alder reaction. rsc.orgrsc.org These calculations supported a hypothesis involving the photochemical cis-trans isomerization of a cycloheptenone intermediate, which leads to a highly reactive trans-cycloheptenone that undergoes the cycloaddition. rsc.orgrsc.org The results showed that rearrangement via carbon migration is favored both thermodynamically and likely kinetically over the oxygen shift pathway. rsc.org
The following table summarizes the computational methods applied in the study of this compound and related structures.
| Computational Method | Application | Reference |
| Semiempirical (AM1) | Investigating ring-expanding rearrangement of 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. | rsc.org |
| Ab Initio (HF/z, HF/6-31G, MP2/6-31G) | Investigating ring-expanding rearrangement of 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. | rsc.org |
| Density Functional Theory (B3LYP/6-31G*) | Investigating ring-expanding rearrangement of 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. | rsc.org |
| Density Functional Theory (ωB97X-D/def2-QZVPP//ωB97X-D/def2-TZVP) | Rationalizing the mechanism of a trans-selective photochemical Diels-Alder reaction in spirooliganin synthesis. | rsc.orgrsc.org |
Prediction and Analysis of Molecular Geometries and Charge Distributions
Computational methods are not only used to study reaction energetics but also to predict and analyze the ground-state properties of molecules, such as their three-dimensional structures and the distribution of electronic charge. For the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion and its rearranged cationic structures, molecular orbital calculations have been used to compute their geometries and charge distributions. rsc.org This information is crucial for understanding the stability and reactivity of these intermediates. The geometries of the transition structures involved in the rearrangement have also been described, providing a more complete picture of the reaction coordinate. rsc.org
Frontier Molecular Orbital Theory for Regioselectivity and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the regioselectivity and reactivity of chemical reactions. imperial.ac.uk This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of the synthesis of spirooliganin, FMO theory was used to analyze the Diels-Alder cycloaddition between a cycloheptenone derivative and isoprene (B109036). rsc.orgrsc.org
The analysis of the HOMO of isoprene and the LUMOs of the cis- and trans-cycloheptenone isomers provided insight into the observed reactivity and regioselectivity. rsc.org It was noted that the HOMO of isoprene has similar coefficients at its two termini, which generally leads to low regioselectivity. rsc.org However, the calculations indicated a slight preference for the C-1 of isoprene to react at the β-carbon of the α,β-unsaturated ketone, a prediction that aligns with the experimental outcome. rsc.orgrsc.org DFT calculations of the Gibbs free energy surface for the cycloaddition further clarified that the transition states leading to the observed products are significantly lower in energy than the alternatives, explaining the high selectivity of the reaction. rsc.org
The table below presents the energies and shapes of the frontier molecular orbitals for key reactants in a relevant Diels-Alder reaction. rsc.org
| Reactant | Molecular Orbital | Energy (kcal/mol) | Key Features |
| Isoprene | HOMO | - | Similar coefficients at termini |
| cis-Cycloheptenone | LUMO | - | Similar orbital energy to trans isomer |
| trans-Cycloheptenone | LUMO | - | Similar orbital energy to cis isomer, but more reactive |
Theoretical Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism Spectra)
For chiral molecules, theoretical calculations of chiroptical properties, such as Electronic Circular Dichroism (ECD) spectra, are invaluable for determining their absolute configuration. researchgate.netacs.orgresearchgate.net This is particularly important when X-ray crystallography is not feasible. In the study of neolignans possessing a rare 2-oxathis compound motif, quantum chemical ECD calculations were employed to assign the absolute configurations of the enantiomers. researchgate.net
For example, the ECD spectrum for a specific enantiomer, (7R,8R)-2, was calculated using time-dependent density functional theory (TDDFT) at the LC-wPBE/6-311++G(2d,p) level of theory with a polarizable continuum model (IEFPCM) for methanol (B129727) solvation. researchgate.net The calculated spectrum showed a good match with the experimental ECD spectrum of one of the isolated enantiomers, allowing for its unambiguous assignment as (+)-subaveniumin B. researchgate.net This comparative approach, contrasting experimental and calculated spectra, is a cornerstone in the stereochemical elucidation of complex natural products containing the this compound core. rsc.orgresearchgate.net The absolute configurations of other related isolates were then ascertained by comparing their experimental ECD spectra with those of structurally similar compounds. researchgate.net
Advanced Spectroscopic Characterization and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of spiro[4.5]deca-6,9-dien-8-ones in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecular connectivity and spatial arrangement.
The structural backbone of spiro[4.5]deca-6,9-dien-8-one derivatives is meticulously pieced together using a suite of NMR experiments.
¹H and ¹³C NMR Spectroscopy: The proton NMR spectra of substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones exhibit characteristic signals that are diagnostic for the core structure. For instance, geminal methyl groups at the C3 position typically appear as singlets in the range of δ 1.37–1.49 ppm. researchgate.net Methyl groups attached to the dienone ring at C7 and C9 resonate around δ 1.76–1.94 ppm, while methylene (B1212753) protons of the five-membered ring (e.g., at C4) are observed near δ 2.00–2.20 ppm. researchgate.net The olefinic protons on the six-membered ring at C6 and C10 produce signals between δ 6.23–6.69 ppm. researchgate.net The corresponding ¹³C NMR spectra, often aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirm the presence of methyl, methylene, methine, and quaternary carbons, including the characteristic carbonyl signal of the C8-ketone. mdpi.com
2D NMR Spectroscopy (HSQC and HMBC): To unequivocally assign these signals and confirm the connectivity across the spiro-center, 2D NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. nih.gov It allows for the unambiguous assignment of each proton to its corresponding carbon in the this compound framework.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (2- to 3-bond) correlations between protons and carbons. nih.gov This technique provides the connectivity information needed to build the molecular structure, for example, by showing correlations from the methyl protons to the quaternary spiro-carbon and adjacent ring carbons. The structure of complex derivatives is often confirmed using these two-dimensional techniques. researchgate.net
A representative table of expected NMR correlations is provided below.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C4 (CH₂) | ~2.00–2.20 | Variable | Spiro C5, C3 |
| C5 (Spiro) | - | Quaternary | - |
| C6 (CH) | ~6.23–6.69 | Olefinic | C8, C10, C5 |
| C8 (C=O) | - | Carbonyl | - |
| C10 (CH) | ~6.23–6.69 | Olefinic | C8, C6, C5 |
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the relative stereochemistry of substituents on the rigid spirocyclic skeleton. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space, with the effect being significant only for protons that are in close proximity (typically <5 Å).
In the analysis of chiral spirolactones derived from tyrosine, NOE experiments were critical in assigning the configuration of the newly formed spirocenter. researchgate.net By irradiating a specific proton (e.g., H3 on the five-membered ring) and observing which protons on the six-membered ring show an enhancement, the spatial relationship between the two rings can be established. For instance, an NOE enhancement between a proton on the lactone ring and a proton at either C6 or C10 of the dienone ring can definitively establish their cis or trans relationship, thereby assigning the relative stereochemistry at the spiro-carbon. researchgate.net
X-ray Crystallography for Definitive Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional structure of a molecule, including the definitive assignment of both relative and absolute configuration. nih.govnih.gov This technique has been successfully applied to derivatives of the this compound scaffold.
For example, the crystal structure of 4-Tosyl-1-oxa-4-azathis compound was determined to be a monoclinic system. nih.gov The analysis revealed that the five-membered ring adopts an envelope conformation. nih.gov Crucially, the dihedral angles between the five-membered ring and the six-membered dienone ring were precisely measured, providing an exact description of the molecule's geometry in the solid state. nih.gov
The crystallographic data obtained for such derivatives provide key structural parameters.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.882 (3) |
| b (Å) | 14.973 (6) |
| c (Å) | 8.369 (5) |
| β (°) | 107.00 (3) |
| Volume (ų) | 1423.9 (11) |
For chiral, enantiomerically pure compounds, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration without ambiguity. nih.govnih.gov
Chiroptical Spectroscopy
Chiroptical techniques, particularly Electronic Circular Dichroism, are essential for assigning the absolute configuration of chiral spiro[4.5]deca-6,9-dien-8-ones in solution, especially when suitable crystals for X-ray analysis cannot be obtained.
Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chemistrywithatwist.com Since enantiomers produce mirror-image ECD spectra, this technique is a powerful tool for assigning absolute configuration. nih.gov The shape and sign of the Cotton effects in an ECD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. For this compound, the dienone system constitutes the primary chromophore, and its interaction with the chiral spiro-center gives rise to a characteristic ECD spectrum.
The modern approach to assigning absolute configuration via ECD involves the correlation of the experimentally measured spectrum with spectra that are theoretically calculated for each possible enantiomer. nih.gov The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule using computational chemistry methods.
Spectrum Calculation: For each stable conformer of a chosen enantiomer (e.g., the R-configuration), the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). nih.gov
Boltzmann Weighting: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for that enantiomer. chemistrywithatwist.com
Comparison: The resulting theoretical ECD spectrum is compared to the experimental spectrum. A good match between the experimental curve and the calculated curve for the R-enantiomer allows for the unambiguous assignment of the R-configuration to the compound being studied. If the experimental spectrum is a mirror image of the calculated R-spectrum, the compound is assigned the S-configuration. nih.gov This approach has become a reliable and standard method for the stereochemical elucidation of complex chiral molecules. nih.gov
High-Resolution Mass Spectrometry (HRESIMS) and Infrared (IR) Spectroscopy for Elemental Composition and Functional Group Analysis
Infrared (IR) spectroscopy complements HRESIMS by identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1650-1700 cm⁻¹, characteristic of a conjugated enone system. Additionally, C=C stretching vibrations for the dienone system would be observed around 1600-1650 cm⁻¹. The C-H stretching vibrations for the sp³ and sp² hybridized carbons would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
| Spectroscopic Data for Functional Groups in this compound Analogs | |
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) Stretch (Conjugated Ketone) | 1650 - 1700 |
| Carbon-Carbon (C=C) Stretch (Diene) | 1600 - 1650 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
This table presents expected data based on typical values for the functional groups present and data from analogous compounds.
Chromatographic Techniques for Chiral Separation and Enantiomeric Purity Assessment (e.g., High-Performance Liquid Chromatography on Chiral Stationary Phases)
Due to the presence of a spirocyclic center, this compound is chiral and can exist as a pair of enantiomers. The separation and quantification of these enantiomers are essential, particularly in the context of asymmetric synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose.
The selection of the appropriate CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including spirocycles. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to maximize the resolution of the enantiomeric peaks. While specific HPLC conditions for the parent this compound are not detailed in the provided search results, the literature on the chiral resolution of related spiro compounds provides a strong basis for method development.
Quantitative Analysis of Diastereoselectivity and Enantioselectivity in Asymmetric Synthesis
Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. The success of such a synthesis is measured by its diastereoselectivity and enantioselectivity.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted spiro[4.5]decanes, high levels of diastereoselectivity have been achieved. For instance, in the synthesis of 2-amino-spiro[4.5]decane-6-ones, diastereomeric ratios (d.r.) of up to 99:1 have been reported, indicating a very strong preference for the formation of one diastereomer. This is often determined by nuclear magnetic resonance (NMR) spectroscopy, where the integration of signals corresponding to each diastereomer allows for their relative quantification.
Enantioselectivity is the measure of the preference for the formation of one enantiomer over the other and is typically expressed as enantiomeric excess (e.e.). Chiral HPLC is the primary method for determining the enantiomeric excess of a reaction product. By separating the enantiomers, the area under each peak can be integrated to calculate the e.e. For example, in the catalytic asymmetric Diels-Alder reactions to form spirocyclanes, enantiomeric ratios (e.r.) as high as 97.5:2.5 have been reported, which corresponds to an enantiomeric excess of 95%.
| Stereoselectivity in the Synthesis of Spiro[4.5]decane Analogs | |
| Parameter | Reported Values in Analogs |
| Diastereomeric Ratio (d.r.) | Up to 99:1 |
| Enantiomeric Ratio (e.r.) | Up to 97.5:2.5 (95% e.e.) |
This table presents data from the synthesis of structurally similar spiro[4.5]decane derivatives.
Derivatization and Synthetic Transformations of Spiro 4.5 Deca 6,9 Dien 8 One Frameworks
Strategic Modifications of the Spiro[4.5]deca-6,9-dien-8-one Core
The inherent reactivity of the dienone system allows for a range of strategic modifications, enabling chemists to tailor the properties and applications of these spirocyclic compounds.
The this compound framework can be functionalized by incorporating heteroatoms into the spirocyclic system. An example of this is the synthesis of nitrogen-containing analogs, such as 4-Tosyl-1-oxa-4-aza-spiro-[4.5]deca-6,9-dien-8-one. nih.gov In the molecular structure of this compound, the five-membered ring is nearly perpendicular to the two six-membered rings, which are almost parallel to each other. nih.gov The introduction of the aromatic sulfonyl moiety, a common functional group in medicinal chemistry, highlights the potential for creating structurally diverse and potentially bioactive molecules from the basic spiro[4.5]decadienone scaffold. This modification demonstrates the core's tolerance to the incorporation of complex functionalities.
Table 1: Crystallographic Data for 4-Tosyl-1-oxa-4-aza-spiro-[4.5]deca-6,9-dien-8-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅NO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (Six-membered rings) | 1.87 (9)° |
| Dihedral Angle (Five- to Six-membered ring 1) | 89.98 (10)° |
| Dihedral Angle (Five- to Six-membered ring 2) | 89.04 (10)° |
Data sourced from Acta Crystallographica Section E. nih.gov
The spiro[4.5]decane framework can undergo significant structural changes, including ring transformations and expansions. While not originating from the dienone, related spiroacetal systems like the 1,6-dioxaspiro[4.5]decane core, a central element in many natural products, can be synthetically transformed into novel frameworks. researchgate.netsemanticscholar.org For instance, the 1,6-dioxaspiro[4.5]decane system has been synthetically converted to the 1,6,9-trioxaspiro[4.5]decane framework. semanticscholar.org This transformation involves the introduction of an additional oxygen atom into the six-membered ring, which notably inverts the chirality at the spiro center. semanticscholar.org Such transformations, while demonstrated on related spiroacetals, suggest the potential for analogous manipulations of the this compound system to access novel skeletal structures. These modifications are crucial for structure-activity relationship studies, potentially leading to new therapeutic agents. researchgate.net
The dienone moiety within the this compound structure presents multiple reactive sites, making regioselective functionalization a key synthetic challenge and opportunity. Research on related spirocyclic systems, such as 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, which also contains a dienone, illustrates the principle of selective modification. chemicalbook.com In these systems, the presence of various functional groups, including a lactone, an enone, and a cyclic ketone, allows for targeted chemical reactions. chemicalbook.com For example, the synthesis of 1,6,9-trioxaspiro[4.5]decane derivatives from D-glucose involves a highly stereocontrolled route where reactions are directed to specific positions on the rings to build the desired spiroacetal core. semanticscholar.org This level of control is fundamental for synthesizing complex molecules where the precise arrangement of substituents is critical for biological activity.
This compound as a Versatile Synthetic Building Block
The structural rigidity and inherent functionality of the this compound skeleton make it a valuable precursor in the synthesis of complex molecules and chemical libraries.
The this compound moiety is a key structural component of complex natural products. A prominent example is Spirooliganin, a natural product isolated from the plant Illicium oligandrum, which features an unprecedented polycyclic framework. nih.gov The core of Spirooliganin contains a 1-oxathis compound unit. nih.gov The total synthesis of Spirooliganin and its isomers confirms the utility of this spirocyclic dienone as a critical intermediate. The synthetic strategy involves constructing this spiro moiety as part of a larger, linearly fused tetracyclic skeleton. nih.gov The successful synthesis underscores the importance of methods that can efficiently generate the this compound core with high stereochemical control. researchgate.netrsc.org
Table 2: Key Features of Spirooliganin
| Feature | Description |
|---|---|
| Source | Illicium oligandrum |
| Core Structure | Unprecedented 5–6–6–6–7 polycyclic framework |
| Key Moiety | 1-oxathis compound |
| Biological Activity | Potent activity against Coxsackievirus B3 (CVB3) |
Data sourced from a study on the total synthesis of Spirooliganin. nih.gov
The this compound framework is an ideal scaffold for the construction of chemical libraries for drug discovery. Its rigid three-dimensional structure allows for the precise spatial orientation of appended functional groups. The synthesis of a library of stereochemically diverse isomers of Spirooliganin, including 16 diastereoisomers and 16 regioisomers, showcases this application. nih.gov By developing a 17-step total synthesis, researchers were able to systematically vary the stereochemistry at the chiral centers of the molecule, including those on the oxaspiro ring. nih.gov This approach facilitates the exploration of the structure-activity relationship, as demonstrated by the varying antiviral activity among the synthesized isomers. The ability to generate a large number of analogs from a common spirocyclic core is a powerful tool in medicinal chemistry. nih.gov
Rational Design of Spiroacetal Templates for Downstream Applications
The rational design of novel molecular templates based on existing natural products is a powerful strategy in medicinal chemistry. This approach aims to simplify complex structures while retaining or enhancing biological activity. An exemplary case is the design of a synthetically accessible spiroacetal template derived from the cytotoxic natural product, spiromamakone A.
Based on structural similarity analysis, a simplified 1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one template was conceived. This design allows for the rapid synthesis of a large library of compounds in one or two steps. The subsequent evaluation of these compounds for cytotoxicity led to the discovery of derivatives with significantly enhanced potency compared to the original natural product. Specifically, the compound (±)-(2R,5R)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one was found to be fifteen times more cytotoxic than spiromamakone A. This success underscores the value of designing simplified, synthetically tractable spiroacetal frameworks for developing new therapeutic agents.
| Compound Name | Core Structure | Key Features | Relative Cytotoxicity |
|---|---|---|---|
| Spiromamakone A | Spirocyclic Natural Product | Complex, highly oxidized | Baseline |
| (±)-(2R,5R)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one | Designed Spiroacetal Template | Synthetically accessible, simplified framework | 15x more potent than Spiromamakone A |
Tandem and Cascade Reaction Sequences Involving this compound Precursors
Tandem and cascade reactions offer an efficient means to construct complex molecular architectures from simpler precursors in a single operation, minimizing waste and improving step economy. Several such processes have been developed to assemble derivatives of the this compound skeleton, particularly nitrogen-containing aza-spiro analogues.
One prominent strategy is the three-component condensation of trimethoxybenzenes, isobutyric aldehyde, and various nitriles in the presence of sulfuric acid. researchgate.net This reaction leads to the formation of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones or 2-azaspiro[4.5]deca-1,6,9-triene-8-ones, depending on the nitrile used. researchgate.net A similar three-component reaction using 2,6-dimethylphenol (B121312) as the aromatic component also yields corresponding tetramethyl-substituted 2-azaspiro derivatives. researchgate.net These multicomponent reactions provide a straightforward and modular route to a variety of aza-spirodienones.
A more recent development involves a tandem method for synthesizing structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. acs.orgnih.gov This sequence consists of a triflic anhydride (B1165640) (Tf₂O)-promoted amide activation followed by a triflic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization. acs.orgnih.gov This process represents the first use of N-(2-propyn-1-yl) amides as substrates for both Tf₂O-promoted amide activation and the synthesis of azaspiro[4.5]decanes. acs.org
Furthermore, catalytic cascade reactions have been employed to create the spiro[4.5]decadienone framework. A Palladium-catalyzed asymmetric decarboxylation reaction builds the core structure with high stereocontrol, generating CO₂ as the only byproduct. rsc.org Another approach is a bifunctional organo/metal cooperatively catalyzed [3 + 2] annulation between para-quinone methides and vinylcyclopropanes, which proceeds with high yields and diastereoselectivities. acs.org These methods highlight the power of cascade catalysis in efficiently assembling complex spirocyclic systems from simple, acyclic precursors.
| Reaction Type | Key Reagents/Catalysts | Precursors | Product Class | Reference |
|---|---|---|---|---|
| Three-Component Condensation | H₂SO₄ | Trimethoxybenzene, Isobutyric aldehyde, Nitrile | 2-Azaspiro[4.5]deca-6,9-dien-8-ones | researchgate.net |
| Tandem Amide Activation / Cyclization | Tf₂O, TfOH | N-(2-propyn-1-yl) amide, 1,3,5-Trimethoxybenzene (B48636) | 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones | acs.orgnih.gov |
| Asymmetric Decarboxylative Annulation | Palladium Catalyst | Vinyl methylene (B1212753) cyclic carbonate, p-Quinone methide | Spiro[4.5]deca-6,9-dien-8-ones | rsc.org |
| Cooperative [3 + 2] Annulation | Palladium / Phosphine-thiourea | p-Quinone methide, Vinylcyclopropane | Spiro[4.5]deca-6,9-dien-8-ones | acs.org |
Q & A
Q. What are the common synthetic routes for Spiro[4.5]deca-6,9-dien-8-one derivatives, and how can structural variations be introduced?
The synthesis often involves annulation strategies or functionalization of precursor molecules. For example, [3 + 2] annulation between para-quinone methides and vinylcyclopropanes using palladium/phosphine-thiourea cooperative catalysis yields spirocyclic products with high diastereoselectivity . Structural diversity is achieved by modifying substituents (e.g., R1, R2, Ar) during synthesis, such as introducing methoxy or methyl groups, as seen in the synthesis of 7-methoxy derivatives via acetal oxo-carbenium ion trapping . Key characterization methods include X-ray crystallography (e.g., 4-tosyl-1-oxa-4-azaspiro derivatives ) and NMR to confirm spiro connectivity and stereochemistry.
Q. How can researchers validate the antitumor or immunomodulatory activity of this compound analogs?
Pharmacological evaluation typically involves in vitro assays. For instance, compounds like soltorvum A and E isolated from Solanum species were tested for immune suppression using concanavalin A-induced splenocyte proliferation assays, with dose-dependent inhibition observed . To assess antitumor potential, derivatives such as 4-(aromatic sulfonyl)-1-oxa-4-azaspiro analogs are screened against cancer cell lines (e.g., HL-60, MCF-7) using MTT or SRB assays, with IC50 values calculated to quantify potency .
Advanced Research Questions
Q. What catalytic systems enhance the diastereoselectivity of spirocyclic ring formation?
Cooperative catalysis systems, such as palladium with chiral phosphine-thiourea ligands, enable precise control over stereochemistry. In [3 + 2] annulations, this system promotes high diastereoselectivity (>20:1 dr) by stabilizing transition states through hydrogen bonding and π-π interactions . Alternative approaches, like radical cascade reactions (e.g., 1,6-addition/cyclization of para-quinone methides), achieve spirocyclization under mild conditions with azide radicals as initiators, yielding products with defined regioselectivity .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar spiro derivatives?
Discrepancies often arise from substituent effects or assay variability. For example, hydroxylation at C7 in soltorvum derivatives correlates with enhanced immune suppression , while electron-withdrawing groups (e.g., sulfonyl) in 4-substituted analogs improve antitumor activity . To address contradictions, systematic SAR studies should be conducted, controlling for variables like cell line specificity, assay protocols, and compound purity. Meta-analyses of existing data (e.g., comparing IC50 ranges across studies ) can identify trends obscured by isolated reports.
Q. What strategies are effective for scaling up spirocyclic compound synthesis while maintaining yield and purity?
Scalability challenges include catalyst loading and purification of stereoisomers. The palladium-catalyzed [3 + 2] annulation in demonstrates gram-scale synthesis with retained yield (82–89%) by optimizing solvent (toluene) and temperature (80°C). For radical-mediated routes, continuous-flow systems minimize side reactions and improve reproducibility . Post-synthetic modifications, such as recrystallization from ethanol/water mixtures, enhance purity for pharmacological testing .
Methodological Guidance
Q. How should researchers design experiments to probe the mechanistic role of this compound in biological systems?
- Target Identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify protein targets.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling pathways (e.g., NF-κB for immune suppression ).
- Kinetic Studies : Monitor reaction intermediates via LC-MS or stopped-flow techniques in catalytic syntheses .
Q. What computational tools aid in predicting the reactivity and stability of this compound derivatives?
DFT calculations (e.g., Gaussian or ORCA) model transition states in annulation reactions, predicting regioselectivity and energy barriers . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets, while MD simulations (GROMACS) evaluate conformational stability of spiro rings in solution .
Data Contradiction Analysis
Q. Why do some this compound derivatives exhibit divergent bioactivity despite similar core structures?
Subtle structural changes (e.g., axial vs. equatorial substituents) alter 3D conformation, impacting target binding. For example, the trans-configuration in soltorvum A (64) enhances immune suppression compared to cis-analogs . Additionally, metabolic stability varies with substituents; electron-deficient groups reduce CYP450-mediated degradation, prolonging in vivo activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
